molecular formula C15H15N5O B2504664 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile CAS No. 2199510-22-8

6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Cat. No.: B2504664
CAS No.: 2199510-22-8
M. Wt: 281.319
InChI Key: VFJUILPFCPFEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a sophisticated multi-heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure integrates key pharmacophores, including a pyridazinone core, an azetidine ring, and a nicotinonitrile (pyridine-3-carbonitrile) moiety, which are commonly associated with diverse biological activities . Heterocyclic compounds containing the pyridazinone unit have been extensively studied and demonstrate a broad spectrum of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . The azetidine ring, a four-membered nitrogen-containing cycle, is a valuable scaffold in modern drug design, known for its conformational restraint and potential to improve metabolic stability . Furthermore, the nicotinonitrile group is a privileged structure in the development of antitumor agents, as similar derivatives have shown potent cytotoxic effects against various cancer cell lines in scientific research . As a hybrid molecule, this compound is a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology and inflammation. It is ideal for screening against biological targets, investigating structure-activity relationships (SAR), and studying the mechanisms of action of complex heterocyclic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-11-2-5-15(21)20(18-11)10-13-8-19(9-13)14-4-3-12(6-16)7-17-14/h2-5,7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJUILPFCPFEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile is a novel pyridine derivative with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridine Ring : A six-membered aromatic ring with nitrogen.
  • Azetidine Moiety : A four-membered saturated ring containing nitrogen.
  • Dihydropyridazinone Unit : This contributes to the compound's biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₃H₁₄N₄O
Molecular Weight230.28 g/mol
IUPAC NameThis compound

The primary mechanism through which this compound exhibits biological activity is believed to involve the inhibition of phosphodiesterase 4 (PDE4). PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, the compound may enhance cAMP levels, leading to:

  • Anti-inflammatory Effects : Elevated cAMP can reduce inflammation by modulating the activity of immune cells such as eosinophils and neutrophils.
  • Neuroprotective Effects : Increased cAMP levels have been associated with improved cognitive function and memory retention, making PDE4 inhibitors potential candidates for treating neurodegenerative diseases.

Table 2: Biological Activities

Activity TypeEffect
Anti-inflammatoryReduces eosinophil activation
NeuroprotectiveEnhances learning and memory
Anticancer PotentialInhibits tumor growth in specific cancer models

Case Studies

  • PDE4 Inhibition in Asthma Models :
    • A study demonstrated that compounds similar to our target compound effectively reduced airway hyperreactivity in asthmatic mice models. The study reported an ED50 value of 18.3 mg/kg for significant efficacy, indicating strong potential for respiratory disease treatments .
  • Cognitive Enhancement :
    • Research has shown that selective PDE4 inhibitors improve memory retention in animal models. The enhancement of cAMP levels appears to facilitate synaptic plasticity, which is crucial for learning processes .

Clinical Implications

The biological activities of this compound suggest its utility in treating:

  • Chronic Inflammatory Diseases : Such as asthma and COPD (Chronic Obstructive Pulmonary Disease).
  • Neurodegenerative Disorders : Including Alzheimer's disease and other forms of dementia due to its neuroprotective properties.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogues and their differentiating features:

Compound Name / ID Key Structural Differences Molecular Weight Potential Biological Relevance Reference
Target Compound 3-Methyl-pyridazinone, azetidine linker, pyridine-3-carbonitrile 325.34 g/mol Not explicitly stated; inferred kinase/TLR modulation
BK80332 (2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile) Cyclopropyl substituent on pyridazinone; fused pyrano-pyridine system 363.413 g/mol Enhanced lipophilicity due to cyclopropyl
BK72470 (2-(3-{[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile) Pyrazolyl substituent on pyridazinone; cyclopenta[b]pyridine 401.4643 g/mol Potential kinase inhibition via pyrazole
2-(4-{[6-Oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile Piperidine linker (vs. azetidine); tetrahydroquinoline-carbonitrile ~430 g/mol (est.) Broader steric profile for receptor binding
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Morpholine and tetrahydropyrazolo-pyridine substituents ~550 g/mol (est.) TLR7-9 antagonism (explicitly stated)

Physicochemical Properties

  • Crystal Packing: The dihedral angle between the pyridazinone and benzofuran rings in a related compound () is 73.33°, suggesting moderate planarity. The azetidine linker in the target compound may reduce crystallinity compared to piperidine-containing analogues, enhancing solubility .

Preparation Methods

Pyridazinone Synthesis

The 3-methyl-6-oxo-1,6-dihydropyridazin-1-yl fragment is synthesized through nucleophilic aromatic substitution . A representative method involves treating 4,5-dichloro-2-methylpyridazin-3-one with sodium methoxide in methanol at 0–20°C, replacing the 5-chloro group with methoxy to yield 4-chloro-5-methoxy-2-methylpyridazin-3-one (64% yield). Demethylation or further substitution at the 4-position can introduce reactive sites for subsequent couplings.

Pyridine-3-carbonitrile Formation

Pyridine-3-carbonitrile derivatives are synthesized via condensation reactions between chalcone intermediates and malanonitrile. For instance, 2-amino-4-(substituted phenyl)-6-{4-[3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl]phenyl}pyridine-3-carbonitrile is formed by reacting azetidin-2-one derivatives with malanonitrile and ammonium acetate in ethanol under reflux. This method achieves moderate yields (60–75%) and is adaptable to introduce electron-withdrawing groups like carbonitrile.

Fragment Assembly and Coupling Reactions

Alkylation of Azetidine with Pyridazinone

The azetidine and pyridazinone fragments are connected via alkylation at the azetidine’s 3-position. Using a bromomethylpyridazinone intermediate, nucleophilic displacement with azetidine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C affords the coupled product. This step typically requires 12–24 hours and achieves 55–70% yield, depending on steric hindrance.

Suzuki–Miyaura Coupling for Pyridine Attachment

The pyridine-3-carbonitrile group is introduced via palladium-catalyzed cross-coupling . A boronic ester-functionalized pyridine reacts with a halogenated azetidine-pyridazinone precursor under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This method, adapted from patent literature, achieves 60–80% yield and excellent regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Aza-Michael Addition : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. Ethyl acetate or toluene is preferred for azetidine synthesis.
  • Pyridazinone Alkylation : Acetonitrile outperforms THF in minimizing byproducts during alkylation.
  • Suzuki Coupling : A 3:1 DME/H₂O mixture optimizes solubility and catalyst activity.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ (2–5 mol%) provides superior performance over PdCl₂(dppf) in cross-couplings.
  • Base Selection : Na₂CO₃ is optimal for Suzuki reactions, while K₂CO₃ is preferred for alkylations to avoid hydrolysis.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : The carbonitrile group exhibits a sharp peak at 2,230–2,250 cm⁻¹. The pyridazinone carbonyl appears at 1,680–1,700 cm⁻¹.
  • ¹H NMR : Key signals include:
    • Pyridazinone methyl: δ 2.45 (s, 3H).
    • Azetidine protons: δ 3.70–4.10 (m, 4H).
    • Pyridine H-2: δ 8.65 (d, J = 5.1 Hz, 1H).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms ≥95% purity for the final compound, with a retention time of 6.8 minutes.

Challenges and Alternative Routes

Competing Side Reactions

  • Overalkylation : Excess alkylating agent leads to di-quaternized azetidine byproducts. Controlled stoichiometry (1:1.2 substrate:alkylator) mitigates this issue.
  • Hydrolysis of Carbonitrile : Acidic or aqueous conditions hydrolyze the nitrile to amide. Anhydrous solvents and neutral pH are critical.

Reductive Amination Approach

An alternative route involves reductive amination between a pyridazinone-aldehyde and azetidine using NaBH₃CN in MeOH. While this method avoids harsh alkylation conditions, yields are lower (40–50%) due to imine instability.

Q & A

What are the optimized synthetic routes for 6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile, and how are reaction conditions controlled to maximize yield?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the azetidine-pyridazine intermediate via nucleophilic substitution between 3-methyl-6-oxo-1,6-dihydropyridazine and an azetidine derivative.
  • Step 2: Coupling with pyridine-3-carbonitrile using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
    Key conditions include:
  • Solvent selection (e.g., DMF or THF) to balance reactivity and solubility .
  • Temperature control (60–100°C) to minimize side reactions .
  • Catalytic systems (e.g., Pd(PPh₃)₄) for efficient coupling .
    Purification via column chromatography or recrystallization ensures >95% purity .

How can researchers validate the structural integrity of this compound, especially given its complex heterocyclic framework?

Answer:
Orthogonal analytical methods are critical:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., azetidine-CH₂ and pyridazine-C=O peaks) .
  • HPLC-MS: Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • X-ray Crystallography: Resolves stereochemistry and ring conformations, if single crystals are obtainable .
    Discrepancies in spectral data should prompt re-analysis under standardized conditions (e.g., deuterated solvent purity) .

What experimental strategies are recommended to investigate the compound’s potential kinase inhibition activity?

Answer:
Advanced studies require:

  • In vitro kinase assays: Use recombinant kinases (e.g., EGFR or MAPK) with ATP-competitive luminescent assays to measure IC₅₀ values .
  • Molecular docking: Compare binding poses with known inhibitors (e.g., using AutoDock Vina) to identify key interactions (e.g., H-bonding with pyridazine-C=O) .
  • Structure-activity relationship (SAR): Synthesize analogs with modified azetidine or pyridazine groups to pinpoint pharmacophores .

How should contradictory bioactivity data across studies be resolved?

Answer:
Contradictions may arise from:

  • Assay variability: Standardize protocols (e.g., ATP concentration, incubation time) and include positive controls (e.g., staurosporine) .
  • Compound stability: Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
  • Cellular context: Compare activity in cell-free vs. cell-based systems to assess membrane permeability .

What methodologies are effective for studying the compound’s metabolic stability and degradation pathways?

Answer:

  • Liver microsome assays: Incubate with human/rat microsomes and NADPH, followed by LC-MS to identify metabolites (e.g., oxidation at pyridazine or azetidine) .
  • Forced degradation studies: Expose to heat, light, or acidic/basic conditions to profile degradation products .
  • CYP450 inhibition screening: Use fluorogenic substrates to assess interactions with major cytochrome P450 isoforms .

How can computational tools aid in optimizing this compound’s selectivity for a target protein?

Answer:

  • Molecular dynamics simulations: Model binding stability over time (e.g., 100 ns trajectories) to identify off-target interactions .
  • Free energy perturbation (FEP): Calculate ΔΔG for analog substitutions to predict selectivity shifts .
  • Pharmacophore filtering: Use tools like Schrödinger’s Phase to exclude analogs with undesired off-target motifs .

What are the best practices for designing analogs to improve aqueous solubility without compromising activity?

Answer:

  • Introduce polar groups: Add hydroxyl or amine substituents to pyridine or azetidine rings .
  • Prodrug strategies: Esterify the cyanide group for hydrolysis in vivo .
  • Co-solvency screening: Test solubility in PEG-400 or cyclodextrin solutions for formulation insights .

How can researchers address low yield in the final coupling step of the synthesis?

Answer:

  • Catalyst optimization: Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Microwave-assisted synthesis: Reduce reaction time and improve efficiency .
  • Intermediate purification: Ensure azetidine-pyridazine intermediate is >90% pure before coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.